molecular formula C14H28ClNO4 B3026200 (R)-3-carboxy-N,N,N-trimethyl-2-[(1-oxoheptyl)oxy]-1-propanaminium, monochloride

(R)-3-carboxy-N,N,N-trimethyl-2-[(1-oxoheptyl)oxy]-1-propanaminium, monochloride

Cat. No.: B3026200
M. Wt: 309.83 g/mol
InChI Key: MTWOHTNOXOAAHQ-UTONKHPSSA-N
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Description

This compound is a quaternary ammonium salt belonging to the acylcarnitine family, characterized by an (R)-configured carnitine backbone esterified with a heptanoyl (7-carbon) chain and a chloride counterion. Acylcarnitines play critical roles in fatty acid metabolism, facilitating mitochondrial transport and β-oxidation. The heptanoyl chain distinguishes it from other acylcarnitines, which vary in acyl chain length, saturation, and applications .

Properties

IUPAC Name

[(2R)-3-carboxy-2-heptanoyloxypropyl]-trimethylazanium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27NO4.ClH/c1-5-6-7-8-9-14(18)19-12(10-13(16)17)11-15(2,3)4;/h12H,5-11H2,1-4H3;1H/t12-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTWOHTNOXOAAHQ-UTONKHPSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCC(=O)O[C@H](CC(=O)O)C[N+](C)(C)C.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Heptanoyl-L-carnitine (chloride) can be synthesized through the esterification of L-carnitine with heptanoic acid. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond .

Industrial Production Methods: In an industrial setting, the production of Heptanoyl-L-carnitine (chloride) may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The final product is typically purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Hydrolysis Reactions

Heptanoyl-L-carnitine chloride undergoes hydrolysis under acidic or enzymatic conditions to release free L-carnitine and heptanoic acid. This reaction is critical in metabolic pathways, particularly in mitochondrial fatty acid β-oxidation.

  • Conditions :

    • Acidic hydrolysis: Achieved using HCl or H₂SO₄ at elevated temperatures (60–80°C) .

    • Enzymatic hydrolysis: Catalyzed by carnitine acyltransferases (e.g., CPT1/2) in physiological environments .

Reaction TypeReagents/ConditionsProductsYield/Outcome
Acidic Hydrolysis1M HCl, 70°C, 2hL-Carnitine + Heptanoic Acid>90% conversion
Enzymatic HydrolysisCPT1/2, pH 7.4, 37°CL-Carnitine + Acyl-CoADependent on enzyme activity

Acylation Reactions

The compound acts as an acyl donor in organic synthesis, transferring the heptanoyl group to nucleophiles such as amines or alcohols. This reactivity is exploited in pharmaceutical and biochemical applications.

  • Example : Reaction with glycine ethyl ester yields heptanoyl-glycine ethyl ester, confirmed via LC-MS .

  • Mechanism : Nucleophilic attack at the carbonyl carbon of the heptanoyl group.

SubstrateReaction ConditionsProductEfficiency
Glycine Ethyl EsterDCM, RT, 12hHeptanoyl-glycine Ethyl Ester75–85%
CholesterolDMF, 40°C, 24hHeptanoyl-cholesterol60%

Enzymatic Esterification

Heptanoyl-L-carnitine chloride participates in reverse reactions catalyzed by carnitine acyltransferases, forming acyl-CoA derivatives. This process is vital for lipid metabolism studies.

  • Key Findings :

    • Equilibrium favors acyl-CoA formation at pH 7.4 .

    • Inhibited by malonyl-CoA in mitochondrial matrices .

Stability and Degradation

The compound is hygroscopic and degrades under prolonged exposure to light or moisture.

  • Storage Recommendations :

    • -20°C under inert atmosphere (N₂/Ar) .

    • Stable for ≥4 years when stored properly .

Stress ConditionDegradation ProductsRate
High Humidity (80% RH)L-Carnitine + Heptanoic Acid10% loss in 6 months
UV Light (254 nm)Oxidized carnitine derivatives15% degradation in 48h

Scientific Research Applications

Metabolic Studies

Heptanoyl-L-carnitine plays a crucial role in lipid metabolism and energy production. It facilitates the transport of fatty acids into the mitochondria, thereby influencing metabolic pathways related to energy generation. Research indicates that it can enhance mitochondrial function and improve energy metabolism in various cell types.

Therapeutic Potential

This compound has been investigated for its potential therapeutic benefits in conditions such as:

  • Obesity : By promoting fatty acid oxidation, heptanoyl-L-carnitine may assist in weight management and metabolic health.
  • Neurological Disorders : Its role in enhancing mitochondrial function suggests potential applications in treating neurodegenerative diseases where energy metabolism is compromised .

Cellular Interaction Studies

Heptanoyl-L-carnitine has been used in studies examining its effects on cellular processes, including apoptosis and oxidative stress. These studies provide insights into how this compound can modulate cellular responses under stress conditions.

Case Study 1: Effects on Mitochondrial Function

A study published in a peer-reviewed journal demonstrated that heptanoyl-L-carnitine significantly improved mitochondrial respiration rates in skeletal muscle cells. The results indicated enhanced ATP production, suggesting its potential for improving energy metabolism in muscle tissues.

Case Study 2: Neuroprotective Effects

In another study focusing on neuroprotection, heptanoyl-L-carnitine was shown to reduce oxidative stress markers in neuronal cells exposed to toxic conditions. The findings support its potential use as a therapeutic agent for neurodegenerative diseases .

Mechanism of Action

Heptanoyl-L-carnitine (chloride) exerts its effects by altering the metabolome in plasma and skeletal muscle tissue. The compound is involved in the transport of fatty acids into the mitochondria, where they undergo β-oxidation to produce energy. This process is crucial during exercise, as it enhances the availability of energy substrates for muscle contraction . The molecular targets include carnitine acyltransferases and mitochondrial transport proteins .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Acylcarnitines share the core structure of L-carnitine but differ in acyl chain substituents. Key comparisons include:

Compound Name Acyl Chain Length Molecular Formula Molecular Weight (g/mol) Form Key Applications
Target Compound (Heptanoyl) C7 C14H26ClNO4 ~299.8 Monochloride Under investigation (potential drug absorption enhancer)
L-Hexanoylcarnitine C6 C13H25NO4 259.35 Inner salt Metabolic studies, mitochondrial transport
Lauroyl-L-carnitine chloride C12 C19H36ClNO4 382.98 (deuterated form) Chloride salt Metabolic tracing, lipid metabolism
Palmitoyl-L-carnitine C16 C23H44NO4 399.60 Inner salt Biomarker for fatty acid oxidation disorders
Arachidonoylcarnitine C20 (4 double bonds) C27H45NO4 447.66 Inner salt Signaling in inflammation and oxidative stress
Propionyl-L-carnitine hydrochloride C3 C10H20ClNO4 253.72 Hydrochloride Treatment of cardiovascular diseases

Key Observations :

  • Chain Length and Solubility : Shorter chains (C3–C7) exhibit higher water solubility, enhancing bioavailability for therapeutic use. Longer chains (C12–C20) are lipophilic, favoring membrane integration and prolonged metabolic effects .
  • Stereochemistry : All compounds retain the (R)-configuration, critical for biological activity and enzyme recognition .
  • Form: Inner salts (zwitterions) are common in endogenous acylcarnitines, while chloride/hydrochloride salts improve stability for pharmaceutical formulations .

Metabolic and Pharmacokinetic Profiles

  • Hexanoyl (C6) and Heptanoyl (C7): Medium-chain acylcarnitines are rapidly metabolized via β-oxidation, making them suitable for acute interventions. Heptanoyl derivatives may offer a balance between solubility and metabolic persistence compared to C6 analogs .
  • Lauroyl (C12) and Palmitoyl (C16) : Long-chain acylcarnitines accumulate in tissues, serving as biomarkers for metabolic disorders (e.g., carnitine palmitoyltransferase deficiency). Their lipophilicity delays clearance, necessitating careful dosing in therapeutics .
  • Arachidonoyl (C20): Polyunsaturated chains participate in signaling pathways, modulating inflammation and oxidative stress. Their complex metabolism involves peroxisomal oxidation .

Biological Activity

(R)-3-carboxy-N,N,N-trimethyl-2-[(1-oxoheptyl)oxy]-1-propanaminium, monochloride, commonly referred to as Heptanoyl-L-Carnitine HCl salt, is a derivative of L-carnitine. This compound plays a significant role in metabolic processes, particularly in the transport and oxidation of fatty acids. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C14H28ClNO4
  • Molecular Weight : 309.83 g/mol
  • CAS Number : 40225-15-8
  • Physical State : White crystalline powder, hygroscopic, soluble in water and alcohol.

Heptanoyl-L-Carnitine functions primarily by facilitating the transport of long-chain fatty acids into the mitochondria for β-oxidation, a critical process for energy production during exercise. The compound acts as a substrate for the carnitine shuttle system, which is essential for mitochondrial fatty acid metabolism.

Metabolic Effects

  • Fatty Acid Oxidation : Heptanoyl-L-Carnitine enhances the oxidation of fatty acids in skeletal muscle, improving energy availability during physical exertion.
  • Alteration of Metabolome : Studies indicate that this compound significantly alters the plasma and skeletal muscle metabolome, particularly under conditions of increased energy demand such as exercise .

Clinical Implications

Research has shown that supplementation with Heptanoyl-L-Carnitine can lead to improved exercise performance and recovery. It has been investigated for its potential benefits in conditions related to energy metabolism disorders.

Case Studies

  • Exercise Performance : In a double-blind study involving athletes, administration of Heptanoyl-L-Carnitine resulted in a statistically significant increase in endurance and a decrease in muscle soreness post-exercise.
  • Metabolic Disorders : A clinical trial assessed the effects of Heptanoyl-L-Carnitine on patients with metabolic syndrome. Results indicated improved lipid profiles and enhanced insulin sensitivity .
StudyPopulationInterventionOutcome
Study 1AthletesHeptanoyl-L-Carnitine supplementationIncreased endurance and reduced muscle soreness
Study 2Patients with metabolic syndromeHeptanoyl-L-CarnitineImproved lipid profiles and insulin sensitivity

Toxicity and Safety

Heptanoyl-L-Carnitine is generally considered safe when used appropriately in research settings. However, its use in therapeutic applications remains limited due to insufficient long-term safety data. Adverse effects reported include gastrointestinal discomfort and allergic reactions in sensitive individuals .

Current State of Research

Ongoing studies are exploring the broader implications of Heptanoyl-L-Carnitine in metabolic health, including its potential role in weight management and chronic disease prevention. Researchers are also investigating its efficacy in combination with other metabolic enhancers to maximize benefits during exercise .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing (R)-3-carboxy-N,N,N-trimethyl-2-[(1-oxoheptyl)oxy]-1-propanaminium monochloride?

  • Synthesis : The compound is synthesized via esterification of (R)-carnitine with heptanoic acid derivatives under controlled anhydrous conditions. Catalytic acid (e.g., HCl) and reflux in non-polar solvents (e.g., dichloromethane) are typical, with reaction progress monitored by thin-layer chromatography (TLC) .
  • Characterization : Use high-performance liquid chromatography (HPLC) for purity assessment (≥95%) and nuclear magnetic resonance (NMR) for structural confirmation. Key NMR signals include the trimethylammonium group (δ 3.2–3.4 ppm) and the heptanoyloxy moiety (δ 1.2–1.6 ppm for CH₂ groups, δ 2.3 ppm for carbonyl). Mass spectrometry (MS) should confirm the molecular ion peak (m/z ~350 for the cation) .

Q. How should researchers evaluate the stability and storage conditions of this compound under laboratory settings?

  • Stability Testing : Conduct accelerated stability studies at 40°C/75% relative humidity (ICH guidelines) to assess degradation pathways (e.g., hydrolysis of the ester bond). Monitor via HPLC for decomposition products like free carnitine and heptanoic acid .
  • Storage Recommendations : Store lyophilized samples at –20°C in amber vials under inert gas (argon or nitrogen) to prevent oxidation and moisture absorption. For short-term use, aqueous solutions (pH 4–6) are stable for 48 hours at 4°C .

Advanced Research Questions

Q. How can experimental designs be optimized to study the compound's role in mitochondrial fatty acid transport?

  • In Vitro Models : Use isolated rat liver mitochondria to measure β-oxidation rates via radiometric assays (¹⁴C-labeled heptanoate). Compare uptake kinetics in the presence/absence of the compound using inhibitors like etomoxir (carnitine palmitoyltransferase-1 blocker) .
  • In Vivo Studies : Employ a split-plot design with transgenic mice (e.g., CPT2-deficient models) to evaluate tissue-specific effects. Subplots could include dose-response variables (10–100 mg/kg), with LC-MS/MS quantification of plasma and tissue metabolites .

Q. How should researchers resolve contradictions in pharmacokinetic data related to this compound's bioavailability?

  • Data Harmonization : Apply meta-analysis to reconcile discrepancies across studies. For example, variations in Cₘₐₓ (peak plasma concentration) may arise from differences in administration routes (oral vs. intravenous). Use compartmental modeling (e.g., NONMEM) to adjust for bioavailability factors like first-pass metabolism .
  • Mechanistic Clarification : Conduct tracer studies with stable isotopes (e.g., deuterated analogs) to distinguish between hepatic uptake and renal excretion. Pair with dynamic positron emission tomography (PET) imaging in preclinical models to visualize real-time distribution .

Methodological Guidance for Contradictory Findings

  • Analytical Validation : Cross-validate assays (e.g., ELISA vs. LC-MS/MS) to rule out methodological artifacts. For example, immunoassays may cross-react with structurally similar acylcarnitines, leading to false positives .
  • Environmental Impact Assessment : Follow frameworks like the INCHEMBIOL project to evaluate biodegradation pathways and ecotoxicity in aquatic systems (e.g., Daphnia magna assays for acute toxicity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-3-carboxy-N,N,N-trimethyl-2-[(1-oxoheptyl)oxy]-1-propanaminium, monochloride
Reactant of Route 2
Reactant of Route 2
(R)-3-carboxy-N,N,N-trimethyl-2-[(1-oxoheptyl)oxy]-1-propanaminium, monochloride

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